4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine
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Overview
Description
4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a pyrimidine ring substituted with a trifluoropropan-2-yloxy group at the 4-position and an amine group at the 2-position.
Preparation Methods
The synthesis of 4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with 1,1,1-trifluoropropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoropropan-2-yloxy group. The resulting intermediate is then treated with ammonia or an amine source to introduce the amine group at the 2-position of the pyrimidine ring.
Chemical Reactions Analysis
4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoropropan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding hydrolysis products.
Scientific Research Applications
4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoropropan-2-yloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amine group at the 2-position of the pyrimidine ring is crucial for its interaction with biological molecules.
Comparison with Similar Compounds
4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(1,1,1-Trifluoropropan-2-yloxy)pyridin-2-amine: This compound has a pyridine ring instead of a pyrimidine ring, which affects its chemical properties and biological activity.
4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-4-amine: This compound has the amine group at the 4-position of the pyrimidine ring, which alters its reactivity and interactions with biological targets.
The unique combination of the trifluoropropan-2-yloxy group and the amine group at the 2-position of the pyrimidine ring makes this compound distinct from its analogs and contributes to its specific properties and applications.
Properties
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yloxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c1-4(7(8,9)10)14-5-2-3-12-6(11)13-5/h2-4H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWCMMVAWOTMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NC(=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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